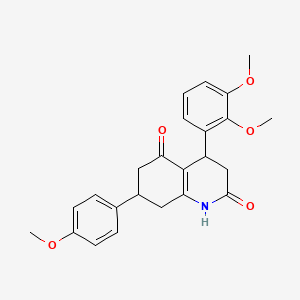

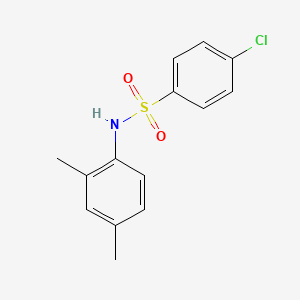

4-(2,3-dimethoxyphenyl)-7-(4-methoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest belongs to the quinolinedione family, a class of organic compounds known for their varied applications in medicinal chemistry and material science. It features a complex structure with multiple methoxy groups and a tetrahydroquinoline core.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions. For instance, Mizuno et al. (2006) describe the synthesis of similar quinoline derivatives using the Friedel–Crafts reaction and Krohnke reaction, demonstrating the complexity and efficiency of such synthetic routes (Mizuno et al., 2006).

Molecular Structure Analysis

The molecular structure of quinolinedione derivatives is characterized by a fused ring system, often involving a quinoline moiety. Shahani et al. (2010) analyzed a similar compound, focusing on the dihedral angles formed by different rings in the molecule, which highlights the importance of molecular geometry in such compounds (Shahani et al., 2010).

Chemical Reactions and Properties

Quinolinediones participate in various chemical reactions. For instance, McOmine et al. (1969) and J. Mcomie et al. (1970) discuss the reactions of methoxy-substituted biphenylenes, illustrating typical reactions such as bromination, nitration, and demethylation in related compounds (McOmine et al., 1969); (Mcomie et al., 1970).

Physical Properties Analysis

The physical properties of quinolinediones are influenced by their molecular structure. The work of Patel et al. (2022) on similar compounds, for instance, delves into the crystal structure and DFT studies, which are crucial for understanding the physical characteristics like solubility and melting points of these compounds (Patel et al., 2022).

Chemical Properties Analysis

Quinolinediones exhibit a range of chemical properties. Studies like those by Wazzan et al. (2016) provide insights into the spectroscopic characterization, including FT-IR and NMR analyses, which are essential for understanding the chemical behavior of these compounds (Wazzan et al., 2016).

Scientific Research Applications

Synthesis and Chemical Properties

Synthetic Routes and Metabolites

Research into disease-modifying antirheumatic drugs has led to the synthesis of related quinoline derivatives. For instance, studies on ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate (TAK-603) and its metabolites reveal methods for confirming structures and studying pharmacological properties, highlighting the compound's anti-inflammatory effects in models of adjuvant arthritis (Baba et al., 1998). Further, efficient synthesis of metabolites of TAK-603 demonstrates the compound's significance in drug development and its potential for clinical evaluation (Mizuno et al., 2006).

Stability and Reactivity

Investigations into the stability of alkoxy-substituted inden-2-ones and related compounds provide insights into the chemical stability and reactivity of methoxylated quinolines, which are relevant for understanding the behavior of complex quinolinediones in various conditions (Bradshaw et al., 1991).

Biological Applications and Potential

Anticancer Properties

The design and synthesis of quinolin-2(1H)-one derivatives showcase their potential as novel anticancer agents, inducing apoptosis and causing cell cycle arrest in the G2/M phase in tumor cell lines. This highlights the compound's relevance in developing new therapeutic strategies against cancer (Chen et al., 2013).

Antimicrobial Activity

The isolation of bacteriostatic heterocycles from Euodia lunu-ankenda, including quinolinone derivatives, underscores the compound's utility in identifying new antimicrobial agents. This is critical for addressing the growing concern over antibiotic resistance and the need for new antimicrobial compounds (Manandhar et al., 1985).

HIV Transcription Modulation

Quinoline-based compounds have been studied for their antiviral properties against HIV, demonstrating the ability to inhibit HIV transcription through NF-kappaB and Sp1 inhibition. This suggests the potential of quinoline derivatives in HIV treatment strategies, showcasing the versatility of these compounds in various therapeutic areas (Bedoya et al., 2010).

properties

IUPAC Name |

4-(2,3-dimethoxyphenyl)-7-(4-methoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25NO5/c1-28-16-9-7-14(8-10-16)15-11-19-23(20(26)12-15)18(13-22(27)25-19)17-5-4-6-21(29-2)24(17)30-3/h4-10,15,18H,11-13H2,1-3H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOZVIRKBVFJOFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC3=C(C(CC(=O)N3)C4=C(C(=CC=C4)OC)OC)C(=O)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S*,5R*)-6-(cyclobutylmethyl)-3-[3-(3-methoxyphenyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5603087.png)

![N-(4-chlorophenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5603091.png)

![2-{[(5-bromo-2-pyridinyl)amino]methyl}-6-methoxyphenol](/img/structure/B5603098.png)

![N,4,6-trimethyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5603100.png)

![N-[4-(3-methyl-1-piperidinyl)benzyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5603120.png)

![2-({[2-(trifluoromethyl)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B5603122.png)

![5-chloro-2-[(4-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5603124.png)

![2-benzylidene[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5603130.png)

![2,2,4,7-tetramethyl-1-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-1,2-dihydroquinoline](/img/structure/B5603142.png)

![5-(4-pyridinyl)-4-{[4-(trifluoromethyl)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5603156.png)